3-Methyl-6-(5-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridazine
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Overview
Description
3-Methyl-6-(5-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple fused rings, including a pyridazine ring, a pyrrolo[3,4-c]pyrrole ring, and an oxadiazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(5-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridazine involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridazine Ring: The synthesis begins with the formation of the pyridazine ring through the reaction of a suitable dicarbonyl compound with hydrazine. This step typically requires refluxing the reactants in ethanol or another suitable solvent.
Construction of the Pyrrolo[3,4-c]pyrrole Ring: The next step involves the cyclization of the pyridazine derivative with an appropriate diamine to form the pyrrolo[3,4-c]pyrrole ring. This reaction is usually carried out under acidic conditions, such as using hydrochloric acid or sulfuric acid.
Introduction of the Oxadiazole Ring: The final step involves the formation of the oxadiazole ring through the reaction of the intermediate compound with an appropriate nitrile oxide. This step typically requires the use of a base, such as sodium hydroxide or potassium carbonate, and is carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-(5-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the positions on the pyridazine and oxadiazole rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
3-Methyl-6-(5-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridazine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It has shown promise in the development of drugs for treating various diseases, including cancer, inflammation, and infectious diseases.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of other complex organic molecules
Materials Science: The compound is investigated for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it a candidate for use in electronic and optoelectronic devices.
Mechanism of Action
The mechanism of action of 3-Methyl-6-(5-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to a range of biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 5-[[5-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-3-methyl-1,2,4-oxadiazole
- 5-[[5-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-3-ethyl-1,2,4-oxadiazole
Uniqueness
The uniqueness of 3-Methyl-6-(5-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridazine lies in its specific combination of fused rings and functional groups. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced biological activity, improved stability, or unique reactivity, making it a subject of interest for further research and development.
Properties
IUPAC Name |
5-[[5-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c1-11(2)17-18-16(24-21-17)10-22-6-13-8-23(9-14(13)7-22)15-5-4-12(3)19-20-15/h4-5,11,13-14H,6-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZKDPBTHYKKGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CC3CN(CC3C2)CC4=NC(=NO4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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